Dihydrosafrole

概述

描述

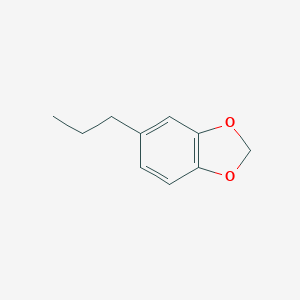

Dihydrosafrole (CAS 94-58-6) is a benzodioxole derivative with the chemical formula C₁₀H₁₂O₂ and an average molecular weight of 164.20 g/mol . Its IUPAC name is 5-propyl-1,3-benzodioxole, characterized by a benzodioxole ring (a benzene fused with a 1,3-dioxole ring) and a propyl substituent . It is a colorless to pale yellow liquid with a boiling point of 267–268°C, moderate hydrophobicity (logP = 3.08), and low water solubility (0.54 g/L) .

It is also employed in toxicological research to induce esophageal cancer in rodent models . The International Agency for Research on Cancer (IARC) classifies it as Group 2B ("possibly carcinogenic to humans") based on evidence of tumor formation in rats and mice .

准备方法

Dihydrosafrole can be synthesized through several methods. One common synthetic route involves the hydrogenation of safrole. This process typically uses a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. Another method involves the ring closure of catechol followed by Friedel-Crafts acylation and Clemmensen reduction .

Industrial production of this compound often involves the extraction of safrole from sassafras oil, followed by its hydrogenation. This method is preferred due to the high yield and purity of the final product .

化学反应分析

Synthetic Preparation Reactions

Dihydrosafrole is primarily synthesized through catalytic hydrogenation or multi-step organic transformations:

Catalytic Hydrogenation of Safrole

-

Reaction : Safrole (C₁₀H₁₀O₂) undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ gas to yield this compound.

Conditions : Elevated pressures (1–5 atm), 50–100°C, 6–12 hours.

Yield : >95% purity ( ).

Friedel-Crafts Acylation Route

-

Reaction : Piperonyl chloride reacts with propionyl chloride in the presence of Lewis acids (e.g., ZnCl₂) to form 3,4-(methylenedioxy)propiophenone, followed by Wolff-Kishner-Huang reduction:

Steps :

| Parameter | Step 1 (Acylation) | Step 2 (Hydrogenation) |

|---|---|---|

| Temperature | 85–100°C | 135°C |

| Catalyst | ZnCl₂ | Raney Ni |

| Solvent | – | H₂O |

| Time | 60–70 min | 6 hr |

Oxidation Reactions

This compound undergoes oxidation to form derivatives with varied applications:

-

Biochemical Oxidation : Metabolized by cytochrome P450 enzymes (e.g., CYP2E1) to 1,2-dihydroxy-4-(1-propyl)benzene, a precursor for toxic intermediates like 1′-hydroxythis compound. This pathway is linked to potential carcinogenicity ( ).

-

Chemical Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to yield catechol derivatives under acidic conditions.

Reduction Reactions

-

Side-Chain Reduction : Further hydrogenation of this compound’s propyl group produces tetrahydro derivatives, though this is less common industrially.

-

Wolff-Kishner-Huang Reduction : Used in synthesis to deoxygenate ketones to alkanes, critical in multi-step preparations ( ).

Metabolic Pathways

This compound’s metabolism involves enzymatic interactions with implications for toxicity:

Reaction Selectivity and By-Product Control

-

By-Products : Propionic acid (from acylation steps) and minor isomers (e.g., cis-dihydrosafrole).

-

Mitigation :

Comparative Reaction Efficiencies

Data from patent CN106632228B ( ):

| Method | Yield (%) | Selectivity (%) | Catalyst Reusability |

|---|---|---|---|

| Friedel-Crafts + H₂ | 97.5 | 98 | 12 cycles |

| Propionyl Chloride | 84 | 94 | Limited |

科学研究应用

Chemical Applications

Synthesis of Organic Compounds

Dihydrosafrole is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of fragrances and insecticides. Its structural properties allow it to participate in reactions that yield more complex molecules used in these industries.

| Application | Description |

|---|---|

| Fragrance Synthesis | Used in creating aromatic compounds for perfumes. |

| Insecticides | Serves as a precursor for developing insect repellent formulations. |

Catalytic Reactions

Recent advancements have focused on improving the synthesis methods of this compound. For instance, a novel preparation method involves the reaction of piperonyl cyclonene with propionic anhydride under zinc chloride catalysis, yielding high selectivity and environmental sustainability .

Biological Applications

Toxicological Studies

Research has indicated potential toxicological effects associated with this compound. Studies have explored its carcinogenicity and mutagenicity, particularly concerning its metabolism into DNA-reactive metabolites. This raises concerns regarding its safety as a food additive and necessitates further investigation into its biological impact .

Pharmacological Research

This compound has been investigated for its effects on liver enzymes, suggesting a role in drug metabolism. Understanding these interactions can provide insights into how this compound may influence pharmacokinetics and pharmacodynamics in therapeutic contexts.

Medical Applications

Aromatherapy and Alternative Medicine

In alternative medicine, this compound is included among essential oils for its potential therapeutic properties. It is believed to have antiseptic qualities, which could be beneficial in treating infections and enhancing overall health when used appropriately .

| Medical Use | Description |

|---|---|

| Antiseptic | Potential use in treating bacterial infections. |

| Relaxation | Employed in aromatherapy to promote relaxation. |

Industrial Applications

Pesticide Formulations

This compound is integral to the production of piperonyl butoxide, a synergist that enhances the efficacy of various pesticide formulations. Its increasing demand is attributed to the rising usage of pesticides globally .

| Industry | Application |

|---|---|

| Agriculture | Used as a synergist in pesticide formulations. |

| Chemical Industry | Acts as an intermediate in various chemical syntheses. |

Case Study 1: Synthesis Method Improvement

A recent study demonstrated a two-step catalytic hydrogenation process for synthesizing this compound from piperonyl cyclonene and propionic anhydride. This method yielded higher product quality while minimizing environmental impact through recyclable catalysts .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the mutagenic potential of this compound using standard assays. The findings indicated that while certain concentrations exhibited mutagenic properties, further studies are needed to establish safe usage levels in consumer products .

作用机制

The mechanism of action of dihydrosafrole involves its metabolism by cytochrome P450 enzymes. The oxidation of the allyl side chain by cytochrome P450 transforms this compound into 1-hydroxysafrole. This metabolite can undergo further reactions, such as sulfation, to form reactive intermediates that can bind to DNA and proteins, potentially leading to carcinogenic effects .

相似化合物的比较

Structural Comparison

Dihydrosafrole, safrole, and isosafrole are structurally related benzodioxoles, differing in the substituent on the benzodioxole ring:

- Safrole (CAS 94-59-7) : 5-(2-propenyl)-1,3-benzodioxole (allyl group) .

- Isosafrole (CAS 120-58-1) : 5-(1-propenyl)-1,3-benzodioxole (1-propenyl group) .

- This compound : 5-propyl-1,3-benzodioxole (saturated propyl group) .

The saturation of the propyl group in this compound reduces its reactivity compared to the unsaturated allyl/propenyl groups in safrole and isosafrole.

Table 1: Structural and Physicochemical Properties

Toxicity and Carcinogenicity

All three compounds demonstrate carcinogenicity in animal studies:

- This compound : Causes esophageal tumors in rats (2500–10,000 ppm in feed) and liver/lung tumors in mice .

- Safrole : Induces liver tumors in mice and rats via oral or subcutaneous exposure .

IARC Classifications :

Regulatory Status

The International Fragrance Association (IFRA) prohibits the use of all three compounds as fragrance ingredients due to carcinogenic risks.

Table 2: Regulatory Overview

| Parameter | This compound | Safrole | Isosafrole |

|---|---|---|---|

| IFRA Restriction | Prohibited | Prohibited | Prohibited |

| EPA CERCLA RQ | 10 lbs | Not reported | Not reported |

| IARC Classification | Group 2B | Group 2B | Group 3 |

生物活性

Dihydrosafrole is a compound derived from safrole, primarily found in the essential oils of various plants. Its biological activity has garnered attention due to its potential therapeutic properties and implications in toxicology. This article explores the biological effects of this compound, focusing on its pharmacological actions, metabolic pathways, and toxicological profiles.

Chemical Structure and Properties

This compound (C10H12O2) is a bicyclic compound characterized by a methylene bridge between two aromatic rings. Its structure allows for various interactions with biological systems, influencing its activity.

Pharmacological Effects

1. Enzyme Interaction

this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that this compound acts as a noncompetitive inhibitor of benzo[a]pyrene hydroxylase and ethoxyresorufin O-deethylase (EROD) activities, suggesting its potential role in modulating drug metabolism and possibly influencing the pharmacokinetics of co-administered drugs .

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies indicate significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for certain pathogens were reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 14.2 |

| Enterococcus faecalis | 0.25 |

| Candida albicans | 0.50 |

These findings suggest that this compound may be useful in developing antimicrobial agents .

3. Antioxidant Properties

this compound also exhibits antioxidant activity. In comparative studies using DPPH free radical scavenging assays, this compound demonstrated a notable ability to scavenge free radicals, indicating its potential application in preventing oxidative stress-related diseases .

Toxicological Profile

1. Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated through various animal studies. In one study involving rats, administration of this compound resulted in liver hypertrophy and alterations in liver enzyme activity indicative of potential carcinogenic effects . Long-term exposure studies have suggested that while this compound may induce liver enzyme activities initially, prolonged exposure leads to a decrease in these activities, raising concerns about its long-term safety profile .

2. Metabolic Pathways

this compound is metabolized in the liver, where it undergoes hydroxylation and conjugation processes. The primary urinary metabolites identified include 1,2-dihydroxy-4-allylbenzene and other hydroxylated derivatives . Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its effectiveness against a range of pathogens responsible for food spoilage and infections. The results indicated that this compound could be integrated into food preservation strategies due to its ability to inhibit bacterial growth without significantly affecting food quality.

Case Study 2: Liver Toxicity Assessment

In an experiment involving chronic exposure to this compound in rats, researchers observed significant changes in liver morphology and function after prolonged administration. The study highlighted the need for careful monitoring of liver health in subjects exposed to this compound over extended periods.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of dihydrosafrole that influence its experimental handling and reactivity?

this compound (C₁₀H₁₂O₂; CAS 94-58-6) has a molecular weight of 164.204 g/mol, a boiling point of 522°C, and a logP value of 3.08, indicating moderate hydrophobicity . Its low water solubility (0.54 g/L) necessitates organic solvents for dissolution in assays. The compound’s stability in storage requires protection from light, moisture, and strong oxidizers due to potential reactivity . Researchers should prioritize secondary containment and temperature-controlled environments (≤25°C) to mitigate degradation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Standard operating procedures (SOPs) mandate:

- Use of PPE (gloves, lab coats, safety goggles) and fume hoods during handling .

- Storage in labeled, airtight containers with secondary containment labeled "cancer hazard" .

- Immediate spill management using inert absorbents (e.g., vermiculite) and reporting to institutional safety officers . Training records must be updated annually, and deviations from SOPs require PI approval .

Q. How is this compound regulated under environmental and occupational safety frameworks?

this compound is classified as a CERCLA hazardous substance with a reportable quantity of 10 pounds . While no OSHA Permissible Exposure Limit exists, the EPA lists it under EPCRA 313 for toxic release reporting . Researchers must document waste disposal via RCRA code U090 and adhere to institutional bioassay protocols for carcinogen monitoring .

Advanced Research Questions

Q. What methodological considerations are required when designing carcinogenicity studies using this compound in animal models?

Key parameters include:

- Dosage : Chronic exposure studies in rats use 2,500–10,000 ppm in feed, inducing esophageal tumors in 20–75% of subjects over 11 months .

- Controls : Pair-fed cohorts to isolate dietary effects.

- Endpoint analysis : Histopathological examination of liver, spleen, and esophageal tissues, with biomarkers like γ-glutamyl transferase for hepatotoxicity .

- Ethical compliance : IACUC protocols for humane endpoints and tumor burden thresholds .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of this compound?

Discrepancies often arise from metabolic activation differences. Methodological steps include:

- Metabolite profiling : Use hepatic S9 fractions or microsomal incubations to simulate in vivo metabolism .

- Dose extrapolation : Apply allometric scaling (e.g., body surface area) to align in vitro IC₅₀ values with in vivo doses .

- Statistical reconciliation : Meta-analysis of existing datasets (e.g., IARC, NTP) to identify confounding variables like solvent choice or exposure duration .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plant extracts)?

- GC-MS : Employ DB-5MS columns with splitless injection (detection limit ~0.1 ppm), validated against NIST libraries .

- HPLC-DAD : C18 columns with acetonitrile/water gradients (λ = 280 nm); account for matrix effects via standard addition .

- Quality control : Spike recovery tests (85–115%) and inter-laboratory comparisons to address variability in natural extract analyses .

Q. How can structural analogs of this compound be synthesized to explore structure-activity relationships (SAR) in toxicology?

- Derivatization : Introduce substituents at the propyl or methylenedioxy groups via Friedel-Crafts alkylation or demethylation .

- Activity testing : Compare mutagenicity (Ames test) and CYP450 inhibition profiles across analogs .

- Computational modeling : DFT calculations to correlate electrophilicity (e.g., Fukui indices) with carcinogenic potential .

Q. Methodological Resources

属性

IUPAC Name |

5-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEIDJPOUKASEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020475 | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.065 at 25 °C/25 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oily liquid, Colorless liquid, Colorless to yellowish liquid | |

CAS No. |

94-58-6 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydrosafrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ML63PLH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。